2,7-Dichlorobenzo[d]thiazol-6-ol
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Overview
Description
2,7-Dichlorobenzo[d]thiazol-6-ol is a chemical compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorobenzo[d]thiazol-6-ol typically involves the chlorination of benzo[d]thiazol-6-ol. One common method includes the reaction of benzo[d]thiazol-6-ol with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorobenzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, thiols, and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2,7-Dichlorobenzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dichlorobenzo[d]thiazol-6-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dichlorobenzo[d]thiazol-2-amine
- Benzo[d]imidazo[2,1-b]thiazoles
- Benzo[d]oxazole derivatives
Uniqueness
2,7-Dichlorobenzo[d]thiazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C7H3Cl2NOS |
---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
2,7-dichloro-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C7H3Cl2NOS/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H |
InChI Key |
NVPFZNZAOHWEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)Cl)Cl)O |
Origin of Product |
United States |
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